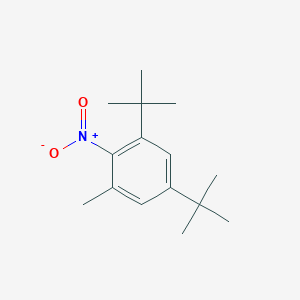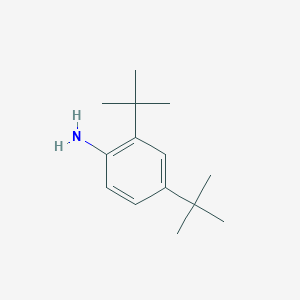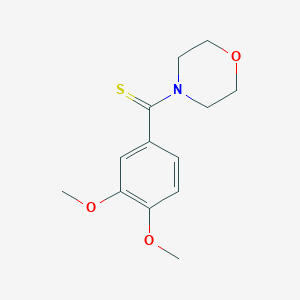
(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol, also known as QMNOH, is a chemical compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. QMNOH is a nitric oxide donor, which means that it can release nitric oxide in the body, a molecule that plays a key role in many physiological processes. In
作用機序
The mechanism of action of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol is complex and not fully understood. However, it is known that (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol releases nitric oxide in the body, which can activate various signaling pathways and lead to a range of physiological effects. Nitric oxide has been shown to have anti-inflammatory, anti-platelet, and vasodilatory effects, among others, which may contribute to (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol's potential therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol are still being studied, but several studies have reported promising results. (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis (programmed cell death) in cancer cells. In addition, (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol for lab experiments is its ability to release nitric oxide, which can be measured using various techniques. This makes (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol a useful tool for studying the physiological effects of nitric oxide in vitro and in vivo. However, one limitation of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol is its potential toxicity, which may limit its use in certain experiments or require careful handling.
将来の方向性
There are several future directions for research on (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol. One area of interest is in the development of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol-based therapies for cancer and cardiovascular diseases. Another potential direction is in the study of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol's mechanism of action and its effects on various signaling pathways in the body. Additionally, further research is needed to fully understand the potential advantages and limitations of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol for lab experiments and its potential use as a therapeutic agent.
合成法
The synthesis of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol involves the reaction of 2-methyl-3-nitrobenzaldehyde with 3-amino-4-hydroxyquinazoline in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol. This synthesis method has been reported in several scientific publications and has been found to be effective in producing high yields of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol.
科学的研究の応用
(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been studied for its potential use in treating various diseases and conditions. One of the main areas of research has been in the field of cancer therapy. (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
In addition to cancer therapy, (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has also been studied for its potential use in treating cardiovascular diseases. Nitric oxide has been shown to play a key role in regulating blood pressure and vascular tone, and (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol's ability to release nitric oxide makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
特性
CAS番号 |
61880-85-1 |
|---|---|
製品名 |
(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol |
分子式 |
C10H9N3O3 |
分子量 |
219.2 g/mol |
IUPAC名 |
N-hydroxy-2-methyl-3-oxidoquinazolin-3-ium-4-carboxamide |
InChI |
InChI=1S/C10H9N3O3/c1-6-11-8-5-3-2-4-7(8)9(13(6)16)10(14)12-15/h2-5,15H,1H3,(H,12,14) |
InChIキー |
RRJYSLDFMVIQFY-MDZDMXLPSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2/C(=C(/N=O)\O)/N1O |
SMILES |
CC1=NC2=CC=CC=C2C(=[N+]1[O-])C(=O)NO |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C(N=O)O)N1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)

![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)




![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
![Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione](/img/structure/B189178.png)
![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)


